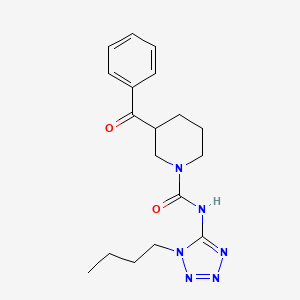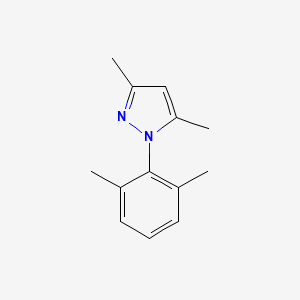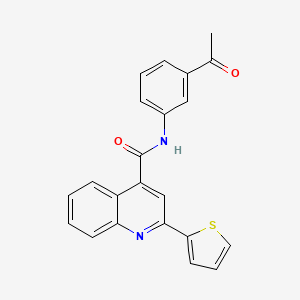![molecular formula C13H15N3O6 B6019542 ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)
ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate, also known as ethyl-2-(2-methoxy-4-nitrophenyl)hydrazono-3-oxobutyrate, is a chemical compound with potential applications in scientific research. This compound is a yellow crystalline solid that is soluble in organic solvents. It is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-nitrobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazone with ethyl acetoacetate.
作用機序
The mechanism of action of ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are inflammatory mediators. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. In addition, it has been reported to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. Its ability to inhibit the activity of COX-2 and the biosynthesis of nucleic acids make it a potential candidate for the development of new drugs for the treatment of cancer and inflammation. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity to cells.
将来の方向性
There are several future directions for the research on ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate. These include:
1. Further investigation into the mechanism of action of the compound, particularly its ability to inhibit the activity of COX-2 and the biosynthesis of nucleic acids.
2. Development of new derivatives of the compound with improved solubility and bioavailability.
3. Evaluation of the potential of the compound as a lead compound for the development of new drugs for the treatment of cancer and inflammation.
4. Investigation of the potential of the compound as a new antibacterial agent.
5. Study of the toxicity and safety profile of the compound in vivo.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its potential as a new therapeutic agent.
合成法
The synthesis of ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methoxy-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with ethyl acetoacetate to form the final product. The yield of the final product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
Ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been reported to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
特性
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-4-22-13(18)12(8(2)17)15-14-10-6-5-9(16(19)20)7-11(10)21-3/h5-7,17H,4H2,1-3H3/b12-8+,15-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURIFGQCDGGLY-JLXAKMHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B6019468.png)
![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)

![2-ethyl-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6019492.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)
![{3-(3-chlorobenzyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6019525.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)
![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6019545.png)

![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6019558.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6019559.png)
